REACTION_CXSMILES
|
Cl.Cl[C:3]1[N:7]([CH3:8])[CH:6]=[N:5][C:4]=1[S:9]([NH:12][CH2:13][CH2:14][CH2:15][N:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1)(=[O:11])=[O:10]>[Pd].O>[O:19]1[CH2:18][CH2:17][N:16]([CH2:15][CH2:14][CH2:13][NH:12][S:9]([C:4]2[N:5]=[CH:6][N:7]([CH3:8])[CH:3]=2)(=[O:11])=[O:10])[CH2:21][CH2:20]1 |f:0.1|
|
Name
|
|
Quantity
|
16.7 g
|
Type
|
reactant
|
Smiles
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Cl.ClC1=C(N=CN1C)S(=O)(=O)NCCCN1CCOCC1
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Name
|
|
Quantity
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3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are hydrogenated at 25° C.
|
Type
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FILTRATION
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Details
|
after filtration and evaporation in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
recrystallized from dioxane/diisopropyl ether in order
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)CCCNS(=O)(=O)C=1N=CN(C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |